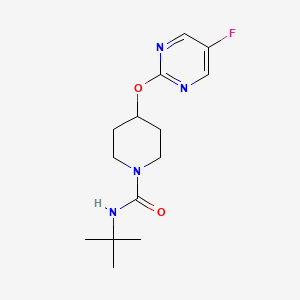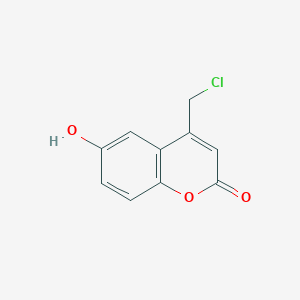
4-(chloromethyl)-6-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-6-hydroxy-2H-chromen-2-one, also known as CMHC, is a synthetic organic compound that has been studied for its potential medicinal and scientific applications. As a compound, CMHC has a unique chemical structure, consisting of a chromene ring with a methyl group and a hydroxy group attached. It has been synthesized by a variety of methods, including the use of Grignard reagents and Wittig reactions. Due to its unique structure, CMHC has a variety of scientific and medicinal applications, including its use as a biochemical compound in laboratory experiments and its potential for use in drug development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Alkylation and Amination Processes : Alkylation of 4-hydroxy-2H-chromen-2-ones with 2-chloromethyloxirane followed by treatment with various amines leads to the synthesis of 4-(3-amino-2-hydroxypropoxy)-2H-chromen-2-ones, which are then acylated with benzoyl chloride. This process is significant in organic synthesis and chemical reactions (Avetisyan, Alvandzhyan, & Avetisyan, 2009).
Catalysis in Organic Synthesis : Novel polystyrene-supported catalysts have been used in Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This is crucial for synthesizing compounds like Warfarin and its analogues, demonstrating the compound's role in catalysis and organic synthesis (Alonzi et al., 2014).
Microwave-Assisted Synthesis : The compound is used in microwave-assisted synthesis for producing multi-pharmacophoric-motif conjugates, which have shown remarkable antimicrobial activity. This underscores its role in facilitating novel synthetic methods and antimicrobial research (El Azab, Youssef, & Amin, 2014).
Synthesis of Schiff Bases : 6-arylmethylideneamino-2H-chromen-2-ones have been synthesized by reacting 6-amino-2H-chromen-2-one with aromatic and heterocyclic aldehydes. This process is significant in the synthesis of Schiff bases, which are important in various chemical and pharmaceutical applications (Ganushchak, Kobrin, Bilaya, & Mizyuk, 2005).
Biological Activity and Applications
Antimicrobial and Antibacterial Properties : Several derivatives of 4-hydroxy-2H-chromen-2-ones have demonstrated significant antibacterial activity against various bacterial strains. This showcases the potential use of these compounds in developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Cytotoxicity in Cancer Research : Certain derivatives of the compound have shown cytotoxicity against human gastric cancer cell lines. This suggests its potential application in cancer research, particularly in the development of anticancer agents (Liu et al., 2008).
Propiedades
IUPAC Name |
4-(chloromethyl)-6-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-5-6-3-10(13)14-9-2-1-7(12)4-8(6)9/h1-4,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJIFHRBMQMSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)O2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


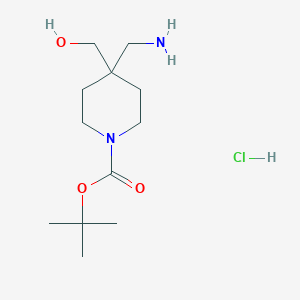
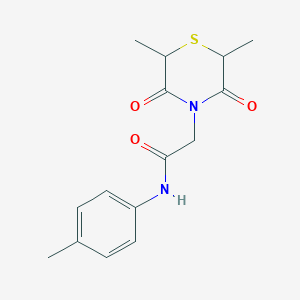
![4-(cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2585676.png)
![3,6-dichloro-N-{2-[(prop-2-yn-1-yl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2585677.png)
![(2-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2585678.png)
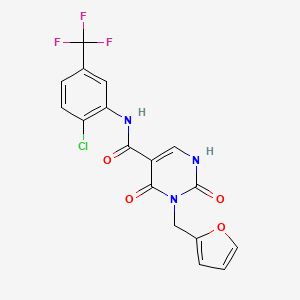

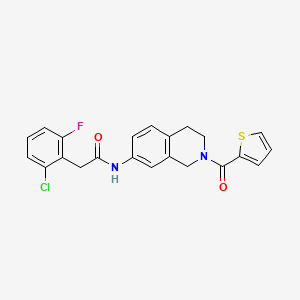
![N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585684.png)
![1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2585685.png)
